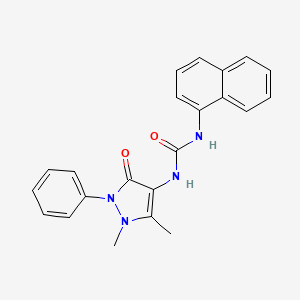![molecular formula C21H22N4O2 B11992579 5-(4-ethoxyphenyl)-4-methyl-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11992579.png)
5-(4-ethoxyphenyl)-4-methyl-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-ETHOXY-PH)-4-ME-2H-PYRAZOLE-3-CARBOXYLIC ACID (1-PH-ETHYLIDENE)-HYDRAZIDE is a complex organic compound with a molecular formula of C26H24N4O2 . This compound is part of a broader class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ETHOXY-PH)-4-ME-2H-PYRAZOLE-3-CARBOXYLIC ACID (1-PH-ETHYLIDENE)-HYDRAZIDE typically involves the condensation of 5-(4-ethoxyphenyl)-4-methyl-2H-pyrazole-3-carboxylic acid with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-(4-ETHOXY-PH)-4-ME-2H-PYRAZOLE-3-CARBOXYLIC ACID (1-PH-ETHYLIDENE)-HYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
科学研究应用
5-(4-ETHOXY-PH)-4-ME-2H-PYRAZOLE-3-CARBOXYLIC ACID (1-PH-ETHYLIDENE)-HYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 5-(4-ETHOXY-PH)-4-ME-2H-PYRAZOLE-3-CARBOXYLIC ACID (1-PH-ETHYLIDENE)-HYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 3-(1,1’-BI-PH)-4-YL-N’-(1-(4-ETHOXY-PH)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- 3-(1,1’-BI-PH)-4-YL-N’-(1-(2,4-DI-CL-PH)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- 3-(1,1’-BI-PH)-4-YL-N’-(2-ME-3-PH-2-PROPENYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Uniqueness
5-(4-ETHOXY-PH)-4-ME-2H-PYRAZOLE-3-CARBOXYLIC ACID (1-PH-ETHYLIDENE)-HYDRAZIDE is unique due to its specific structural features, such as the presence of the ethoxy and methyl groups on the pyrazole ring. These structural elements contribute to its distinct chemical properties and biological activities, setting it apart from similar compounds.
属性
分子式 |
C21H22N4O2 |
|---|---|
分子量 |
362.4 g/mol |
IUPAC 名称 |
3-(4-ethoxyphenyl)-4-methyl-N-[(E)-1-phenylethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H22N4O2/c1-4-27-18-12-10-17(11-13-18)19-14(2)20(24-23-19)21(26)25-22-15(3)16-8-6-5-7-9-16/h5-13H,4H2,1-3H3,(H,23,24)(H,25,26)/b22-15+ |
InChI 键 |
NTXOFHDHHLIAPH-PXLXIMEGSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)N/N=C(\C)/C3=CC=CC=C3 |
规范 SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)NN=C(C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11992497.png)

![3-(4-ethoxyphenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11992499.png)


![N-[(1E,3E,5E)-5-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)penta-1,3-dien-1-yl]-N-phenylacetamide](/img/structure/B11992514.png)
![2-methyl-N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]benzamide](/img/structure/B11992529.png)
![2-(2,3-dimethylphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11992531.png)
![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992534.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11992537.png)


![(5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11992564.png)

